3-Fluoro-4-nitrobenzamide
Overview
Description
3-Fluoro-4-nitrobenzamide is a chemical compound used as a pharmaceutical intermediate . It has been used in the development of low molecular weight peptidomimetic inhibitors with hydrophobic pocket binding properties and moderate fusion inhibitory activity against HIV-1 gp41-mediated cell fusion .
Synthesis Analysis
In a multi-step synthetic sequence, 4-fluoro-3-nitrobenzoic acid was converted into benzimidazole bis-heterocycles . This process involved the intermediacy of benzimidazole linked ortho-chloro amines .Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-nitrobenzamide is represented by the formula C7H5FN2O3 . The InChI code for this compound is 1S/C7H5FN2O3/c8-5-2-1-4 (7 (9)11)3-6 (5)10 (12)13/h1-3H, (H2,9,11) .Chemical Reactions Analysis
The compound has been used in the preparation of novel benzimidazoles having antimycobacterial activity . It has also been used in the preparation of series of novel acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors containing benzimidazole core structure .Physical And Chemical Properties Analysis
3-Fluoro-4-nitrobenzamide is a solid substance . It has a molecular weight of 184.13 . The compound has a melting point of 150-155°C .Scientific Research Applications
PET Imaging Ligand
3-Fluoro-4-nitrobenzamide derivatives have shown potential in the field of Positron Emission Tomography (PET) imaging. Compounds synthesized from this chemical, particularly N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide, have demonstrated high affinity and selectivity to sigma receptors. This makes them suitable as PET imaging ligands for studying sigma receptors in the human brain, which can have applications in neurology and oncology. The effectiveness of these compounds in PET imaging was supported by their tissue distribution in mice and selective uptake in rat brains. The radioligand synthesized from these compounds showed high uptake and constant radioactivity in organs like the brain, heart, liver, lungs, spleen, kidneys, and small intestine over time, indicating its potential for detailed imaging studies (Shiue et al., 1997).
Synthesis of Fluoronitrobenzamides
The synthesis of fluoronitrobenzamides, including 3-Fluoro-4-nitrobenzamide, has been explored for various applications. A method for synthesizing 2-Fluoro-4-nitrobenzoic acid, a precursor to N-methyl-2-fluoro-4-nitrobenzamide, was developed with good yield. This process involves oxidation of 2-fluoro-4-nitrotoluene and subsequent steps to produce the desired compound. These compounds are important intermediates in pharmaceutical and chemical research, with potential applications in developing new drugs and materials (Xu et al., 2013).
Chemotherapeutic Activity
Certain derivatives of 3-Fluoro-4-nitrobenzamide have been studied for their potential chemotherapeutic activity. For instance, 4-iodo-3-nitrobenzamide and its derivatives have shown action against various tumor cells. The prodrug is reduced in tumor cells to an active form, which can kill the cells. This indicates the potential of these compounds in developing new cancer treatments. Their activity seems to be associated with the induction of cell death in tumor cells, highlighting their relevance in oncology (Mendeleyev et al., 1995).
Safety And Hazards
Future Directions
While specific future directions for 3-Fluoro-4-nitrobenzamide are not mentioned in the search results, its use in the development of inhibitors against HIV-1 gp41-mediated cell fusion and in the preparation of novel benzimidazoles having antimycobacterial activity suggest potential applications in the field of medicinal chemistry.
properties
IUPAC Name |
3-fluoro-4-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O3/c8-5-3-4(7(9)11)1-2-6(5)10(12)13/h1-3H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHYKLBLOPFXTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465388 | |
Record name | 3-Fluoro-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-nitrobenzamide | |
CAS RN |
3556-52-3 | |
Record name | 3-Fluoro-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.